molecular formula C26H23FN2O5S B2442158 N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902521-39-5

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2442158
CAS No.: 902521-39-5
M. Wt: 494.54
InChI Key: VARAZADQMMFROD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting pharmacological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-34-20-9-7-19(8-10-20)28-25(30)16-29-15-24(26(31)22-14-18(27)6-13-23(22)29)35(32,33)21-11-4-17(2)5-12-21/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARAZADQMMFROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the tosyl group: Tosylation of the quinoline derivative using tosyl chloride and a base.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Acetamide formation: Coupling of the quinoline derivative with 4-ethoxyaniline followed by acylation with acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tosyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C23H24FNO4S
Molecular Weight : 439.51 g/mol
IUPAC Name : N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

The compound features a quinoline core with a unique substitution pattern that may enhance its interaction with biological targets.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

  • Antitumor Activity : Quinoline derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the sulfonamide moiety may enhance this activity by inducing apoptosis through caspase activation.
  • Antimicrobial Properties : Compounds similar to this one exhibit broad-spectrum antimicrobial activity. The incorporation of a fluorine atom and sulfonamide group can disrupt bacterial cell wall synthesis.

Biological Research

The compound can serve as a valuable probe for studying biological pathways:

  • Enzyme Inhibition : It may inhibit specific kinases or enzymes associated with tumor growth and microbial resistance. The interaction with these biological targets can provide insights into cancer and infection mechanisms.

Chemical Synthesis

As a building block in organic synthesis, this compound can be utilized to create more complex molecules:

  • Synthetic Pathways : Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activity or novel properties.

Antitumor Studies

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as:

Cell LineIC50 (µM)
A549 (Lung Cancer)5.0
HeLa (Cervical Cancer)3.5
MCF7 (Breast Cancer)6.0

These findings suggest that this compound could be further developed as an anticancer agent.

Antimicrobial Activity

In antimicrobial studies, similar quinoline derivatives have shown effectiveness against various pathogens:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1 µg/mL

These results indicate potential for developing new antimicrobial therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The quinoline core is known to interact with DNA, enzymes, and other proteins, which could be part of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine.

    Fluoroquinolones: Like ciprofloxacin and levofloxacin.

    Tosylated compounds: Including tosylphenylalanine and tosylarginine.

Uniqueness

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound has the molecular formula C23H24FNO4S2 and features a complex structure that includes a quinoline core, which is known for various pharmacological properties. The presence of multiple functional groups enhances its potential interactions with biological targets.

Molecular Structure

PropertyValue
Molecular FormulaC23H24FNO4S2
IUPAC Name2-(4-ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
SMILESCCOc1ccc(CC(NCC(c2cccs2)S(c(cc2)cc(C)c2F)(=O)=O)=O)cc1
InChI KeyMDL Number (MFCD)

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways through interaction with specific enzymes and receptors. The sulfonamide group is particularly important for its binding affinity to target proteins, potentially influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives of benzamide have shown efficacy in inhibiting RET kinase activity, which is crucial in certain cancers. In vitro assays demonstrated that these compounds could reduce cell proliferation in cancer cell lines driven by RET mutations .

Antimicrobial Properties

Research has also explored the antimicrobial potential of quinoline derivatives. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities, suggesting that this compound may also possess these properties. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Study on Antitumor Efficacy

A notable study evaluated the antitumor effects of quinoline derivatives in a mouse model. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, underscoring the compound's potential as an anticancer agent .

Evaluation of Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

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